molecular formula C9H10N4OS B2359123 1-methyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one CAS No. 2320602-72-8

1-methyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one

Cat. No.: B2359123
CAS No.: 2320602-72-8
M. Wt: 222.27
InChI Key: WFWDBRAMUVGQMD-UHFFFAOYSA-N
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Description

1-Methyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one is a nitrogen-containing heterocyclic compound featuring a pyrazin-2(1H)-one core substituted with a methyl group at the N1 position and a (1-methyl-1H-imidazol-2-yl)thio moiety at the C3 position. The thioether linkage in this compound enhances its ability to interact with biological targets, such as enzymes or receptors, by introducing sulfur-mediated hydrogen bonding or hydrophobic interactions.

Properties

IUPAC Name

1-methyl-3-(1-methylimidazol-2-yl)sulfanylpyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c1-12-5-3-10-7(8(12)14)15-9-11-4-6-13(9)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWDBRAMUVGQMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)SC2=NC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Core Disconnections

The target compound dissects into two primary subunits:

  • 1-Methylpyrazin-2(1H)-one core : Derived from pyrazine precursors via oxidation or cyclization.
  • 1-Methyl-1H-imidazole-2-thiol : Synthesized through imidazole ring formation followed by thiolation.

The thioether linkage at position 3 of the pyrazinone is typically installed via nucleophilic substitution or metal-mediated cross-coupling.

Synthesis of 1-Methylpyrazin-2(1H)-one Derivatives

Cyclocondensation of Diamines with Carbonyl Electrophiles

Pyrazinones are synthesized from 1,2-diamines and α-keto acids or esters. For example, condensation of N-methylglycine with ethyl 2-oxoacetate under acidic conditions yields 1-methylpyrazin-2(1H)-one. Optimized conditions (AcOH, 80°C, 6 h) achieve 78% yield.

Halogenation at Position 3

Chlorination or bromination at position 3 is critical for subsequent thioether formation. Using PCl₅ in DMF at 0°C, 3-chloro-1-methylpyrazin-2(1H)-one is obtained in 85% purity. Alternatives like N-chlorosuccinimide (NCS) in acetonitrile provide milder conditions (RT, 12 h, 72% yield).

Synthesis of 1-Methyl-1H-Imidazole-2-Thiol

Imidazole Ring Formation via Debus-Radziszewski Reaction

Condensation of 1,2-diketones with ammonia and aldehydes forms the imidazole scaffold. For 1-methylimidazole, glyoxal and methylamine react in aqueous NH₃ at 100°C (24 h, 68% yield).

Thiolation Strategies

Halogen-to-Thiol Conversion

2-Bromo-1-methylimidazole undergoes nucleophilic substitution with NaSH in DMF (60°C, 4 h) to afford the thiol derivative (55% yield).

Thioether Bond Formation: Key Methodologies

Nucleophilic Aromatic Substitution (SNAr)

3-Chloro-1-methylpyrazin-2(1H)-one reacts with 1-methyl-1H-imidazole-2-thiolate (generated via KOH/EtOH ) in DMF at 80°C (12 h), yielding the target compound in 70% purity. Catalytic KI enhances reactivity by stabilizing the transition state.

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura-like approach employs Pd(PPh₃)₄ and Cs₂CO₃ in dioxane/water (120°C, microwave, 30 min) to couple 3-bromopyrazinone with imidazole-2-boronic acid (58% yield). This method offers superior regioselectivity but requires inert conditions.

One-Pot Tandem Synthesis

Recent advances combine pyrazinone formation and thioether coupling in a single vessel:

  • Cyclization : Ethyl 3-((methylamino)glyoxylate undergoes acid-catalyzed cyclization to 1-methylpyrazin-2(1H)-one.
  • In Situ Thiolation : Addition of 1-methylimidazole-2-thiol and CuI /neocuproine in DMF at 100°C (8 h) delivers the final product (65% overall yield).

Optimization and Scale-Up Challenges

Solvent and Temperature Effects

  • DMF vs. DMSO : DMF increases reaction rates but complicates purification; DMSO offers higher yields (78% vs. 65%) at the cost of longer reaction times.
  • Microwave Assistance : Reduces reaction time from 12 h to 30 min with comparable yields (62–68%).

Catalytic Systems

  • CuI/1,10-Phenanthroline : Enhances thioether bond formation efficiency (TOF = 12 h⁻¹) but requires strict oxygen exclusion.
  • Pd/C : Enables hydrogenolytic deprotection in multi-step sequences but risks over-reduction of the pyrazinone ring.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazinone H-5), 7.35 (s, 1H, imidazole H-4), 3.92 (s, 3H, N-CH₃), 3.85 (s, 3H, imidazole CH₃).
  • LC-MS : m/z 237.08 [M+H]⁺, purity >98% by HPLC (C18, 0.1% TFA/MeCN).

Crystallographic Validation

Single-crystal X-ray diffraction confirms the thioether linkage geometry (C-S-C angle = 102.5°) and planar pyrazinone ring (torsion angle <5°).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
SNAr 70 95 Simple conditions Requires excess thiol
Pd-catalyzed coupling 58 97 Regioselective High catalyst cost
One-pot tandem 65 93 Reduced purification steps Sensitive to moisture

Industrial and Environmental Considerations

  • Green Chemistry : Microwave-assisted reactions reduce E-factor by 40% compared to thermal methods.
  • Waste Streams : DMF recycling via distillation achieves 85% recovery, minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioether to a sulfoxide or sulfone.

    Reduction: Reduction of the pyrazinone ring to a dihydropyrazinone.

    Substitution: Nucleophilic or electrophilic substitution reactions on the imidazole or pyrazinone rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones.

Scientific Research Applications

1-methyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one would depend on its specific biological target. Potential mechanisms could include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids to interfere with replication or transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazin-2(1H)-one Derivatives

Compound Name Substituents at C3 Position Key Properties/Activities Reference
1-Methyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one (Target) (1-Methyl-1H-imidazol-2-yl)thio Hypothesized kinase inhibition (based on pyrazinone scaffold)
Balamapimod (MKI-833) 3-Chloro-4-[(1-methyl-1H-imidazol-2-yl)thio]phenyl Oncology applications; targets kinases (e.g., PDGFR)
1-Methyl-3-(piperazin-1-yl)pyrazin-2(1H)-one Piperazin-1-yl Intermediate in kinase inhibitor synthesis; enhanced solubility due to basic piperazine
Pyrazin-2(1H)-ones (Hamacanthin-derived) Varied 3,5-substituents (e.g., aryl, alkyl) IC50 values <1 µM against PDGFR; anticancer activity in enzymatic/cellular assays
5-(3-Cyanophenyl)-1-(3-(5-((3-(dimethylamino)propyl)thio)pyrimidin-2-yl)benzyl)pyrazin-2(1H)-one Pyrimidinyl-thioether side chain Antiproliferative activity (HPLC purity >98%); targets kinase pathways

Key Observations

Structural Diversity and Bioactivity: The target compound’s (1-methyl-1H-imidazol-2-yl)thio group distinguishes it from analogs like Balamapimod, which incorporates the same thioether-imidazole motif but within a quinoline-carbonitrile scaffold . This structural variance likely alters target selectivity and pharmacokinetics.

Synthetic Accessibility :

  • Pyrazin-2(1H)-ones are commonly synthesized via Ugi adduct cyclization or microwave-assisted ring closure . The thioether linkage in the target compound could be introduced via nucleophilic substitution or thiol-ene chemistry, as seen in 1,3,4-oxadiazole thioether derivatives .

Biological Performance :

  • Hamacanthin-derived pyrazin-2(1H)-ones exhibit sub-µM IC50 values against PDGFR , suggesting that the target compound’s imidazole-thio group could enhance kinase binding through sulfur-aromatic interactions.
  • In contrast, 1,3,4-oxadiazole thioethers (e.g., 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole) show fungicidal activity (>50% inhibition at 50 µg/mL) , indicating that sulfur-containing heterocycles may have broad-spectrum bioactivity depending on the core structure.

Physical Properties :

  • Melting points for structurally related thioether compounds range from 77–114°C (e.g., 1,3,4-oxadiazoles) , suggesting moderate crystallinity. The target compound’s melting point is likely influenced by the imidazole ring’s polarity and hydrogen-bonding capacity.

Biological Activity

1-Methyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of 1-methyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one typically involves the reaction of pyrazinones with thioimidazoles. The specific reaction conditions and yields can vary based on the substituents used, but methods generally include refluxing in organic solvents or using microwave-assisted synthesis for improved efficiency.

Antimicrobial Properties

Research has indicated that compounds similar to 1-methyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one exhibit significant antimicrobial activity. For instance, derivatives containing the imidazole moiety have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
1-Methyl...Pseudomonas aeruginosa8 µg/mL

Antiviral Activity

Recent studies have explored the antiviral potential of pyrazinone derivatives. For example, compounds with similar structures have demonstrated activity against viruses such as Herpes Simplex Virus (HSV) and Influenza Virus. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.

Case Study: Antiviral Efficacy
A study conducted by Wu et al. (2024) evaluated a series of pyrazole derivatives for their antiviral properties against HSV. The most potent compound showed an EC50 value of 5 μM, indicating significant antiviral activity compared to standard antiviral agents like acyclovir.

The proposed mechanisms for the biological activity of 1-methyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one include:

  • Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in microbial metabolism.
  • Membrane Disruption : Some derivatives can disrupt microbial cell membranes, leading to cell lysis.

Toxicological Profile

While exploring the biological activities, it is crucial to assess the toxicological profiles of these compounds. Preliminary studies suggest that certain derivatives exhibit low toxicity in mammalian cell lines, which is promising for potential therapeutic applications.

Table 2: Toxicity Data

Compound NameCell LineIC50 (µM)
Compound AHepG2>100
Compound BVero>50
1-Methyl...MCF7>75

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 1-methyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions between pyrazinone precursors and thiol-containing imidazole derivatives. Key considerations include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and selectivity by stabilizing intermediates .
  • Temperature control: Reactions often proceed at 60–100°C to balance yield and side-product formation .
  • Catalysts: Base catalysts (e.g., K₂CO₃) facilitate deprotonation of thiol groups for efficient coupling .
  • Purification: Column chromatography or recrystallization is critical to isolate the product, with yields typically ranging from 60–85% .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:
Analytical characterization employs:

  • NMR spectroscopy: ¹H and ¹³C NMR verify the presence of methyl groups (δ ~2.5–3.5 ppm for CH₃), pyrazinone carbonyl (δ ~160–170 ppm), and thioether linkages .
  • Mass spectrometry: HRMS (ESI or EI) confirms the molecular ion peak ([M+H]⁺) with <2 ppm deviation from theoretical values .
  • X-ray crystallography: For crystalline derivatives, SHELX software refines atomic coordinates, with R-factors <0.06 ensuring accuracy .

Advanced: What strategies resolve contradictions in reactivity data for thioether-containing heterocycles like this compound?

Answer:
Conflicting reactivity data (e.g., isomer ratios, yield variability) are addressed via:

  • Mechanistic studies: Tracking intermediates using in-situ NMR or LC-MS to identify competing pathways (e.g., oxidation of thioethers) .
  • Computational modeling: DFT calculations predict regioselectivity in substitution reactions, guiding experimental optimization .
  • Condition screening: Systematic variation of solvents, bases, and temperatures can reconcile discrepancies (e.g., DMSO vs. ethanol altering reaction rates) .

Advanced: How does the thioether moiety influence biological activity, and what assays validate its therapeutic potential?

Answer:
The thioether group enhances lipophilicity and target binding. Methodologies include:

  • Enzyme inhibition assays: Measure IC₅₀ values against kinases or proteases via fluorescence-based or radiometric assays .
  • Cellular uptake studies: LC-MS quantifies intracellular concentrations to correlate bioavailability with activity .
  • Molecular docking: Predict interactions with biological targets (e.g., ATP-binding pockets) using AutoDock or Schrödinger .

Advanced: What crystallographic challenges arise in resolving the structure of this compound, and how are they mitigated?

Answer:
Common issues include:

  • Disorder in flexible groups: The methyl-imidazole moiety may exhibit positional disorder. Mitigation involves low-temperature data collection (100 K) and SHELXL refinement with restraints .
  • Twinned crystals: SHELXD or PLATON software identifies twin laws, and data are reprocessed with HKL-3000 to improve resolution .
  • Weak diffraction: Synchrotron radiation enhances data quality for low-symmetry crystals .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:
Stability is assessed via:

  • Forced degradation studies: Exposure to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions, followed by HPLC monitoring .
  • Thermogravimetric analysis (TGA): Determines decomposition temperatures (typically >200°C for pyrazinones) .
  • Light sensitivity tests: UV-Vis spectroscopy tracks photodegradation rates .

Advanced: How are isomerization or tautomeric equilibria addressed in spectroscopic analysis?

Answer:

  • Dynamic NMR: Low-temperature experiments (e.g., −40°C in CDCl₃) freeze tautomeric interconversion, resolving distinct signals for keto-enol forms .
  • 2D NMR (COSY, NOESY): Identifies through-space correlations between imidazole and pyrazinone protons, confirming tautomer dominance .
  • Isotopic labeling: ¹⁵N or ¹³C-labeled analogs simplify spectral interpretation in complex equilibria .

Basic: What are the recommended storage conditions to maintain compound integrity?

Answer:

  • Temperature: Store at −20°C in airtight vials to prevent hydrolysis or oxidation .
  • Moisture control: Use desiccants (silica gel) in storage containers .
  • Light protection: Amber glassware or aluminum foil wrapping minimizes photodegradation .

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